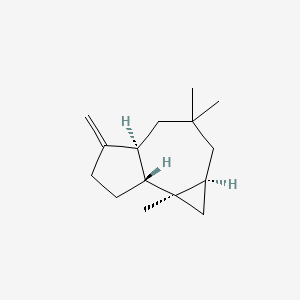
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- is a complex organic compound with a unique structure. It is part of the cyclopropazulene family, known for its intricate ring systems and diverse chemical properties. This compound is characterized by its decahydro structure, which includes three methyl groups and a methylene group, contributing to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear molecules are transformed into ring structures. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity of the compound .
Análisis De Reacciones Químicas
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. .
Aplicaciones Científicas De Investigación
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stability in cyclopropane and azulene systems.
Biology: Researchers investigate its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds
Mecanismo De Acción
The mechanism of action of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- can be compared with other similar compounds, such as:
Dihydroaromadendrene: Another cyclopropazulene derivative with different substituents, leading to variations in chemical behavior and applications.
Viridiflorine: A related compound with a similar ring structure but different functional groups, affecting its reactivity and biological activity.
Spathulenol: A compound with a similar core structure but additional functional groups, influencing its chemical and biological properties .
These comparisons highlight the uniqueness of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- in terms of its specific substituents and resulting chemical and biological activities.
Propiedades
Número CAS |
74016-87-8 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1aS,4aS,7aR,7bR)-3,3,7b-trimethyl-5-methylidene-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-12(10)9-14(2,3)7-11-8-15(11,13)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
Clave InChI |
WXGMXZIDGRJJPK-KYEXWDHISA-N |
SMILES isomérico |
C[C@@]12C[C@@H]1CC(C[C@H]3[C@H]2CCC3=C)(C)C |
SMILES canónico |
CC1(CC2CC2(C3CCC(=C)C3C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

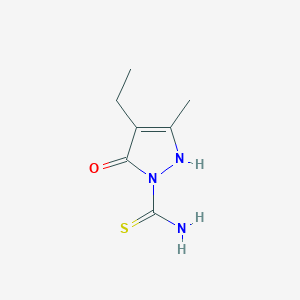
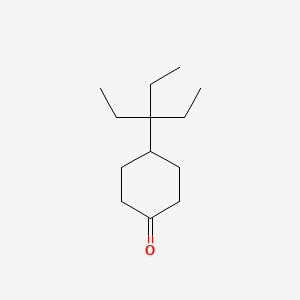
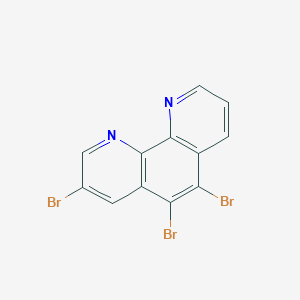
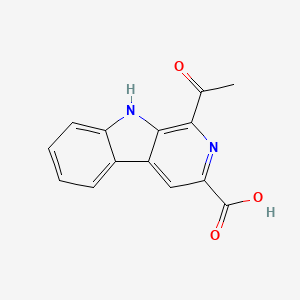
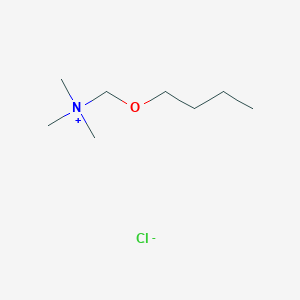
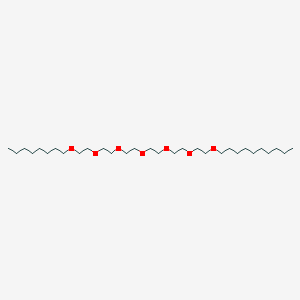

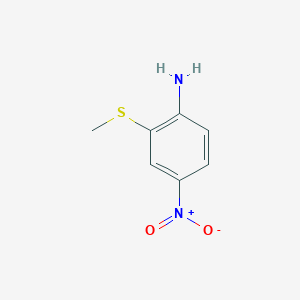
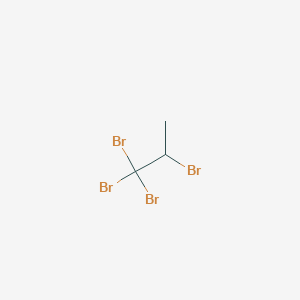
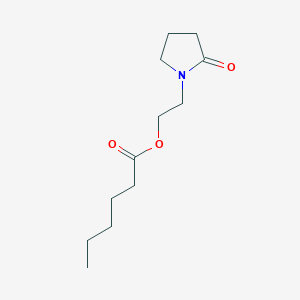
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

